molecular formula C10H18ClNO2 B13797269 diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B13797269
M. Wt: 219.71 g/mol
InChI Key: GUZMBZLNPJWBTA-NPPHLGRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic pathways .

Biology: In biological research, this compound is used to study enzyme interactions and protein folding. Its ability to interact with various biological molecules makes it a useful tool for understanding biochemical processes .

Medicine: While not intended for diagnostic or therapeutic use, the compound is used in preclinical studies to explore potential medical applications, such as drug development and the study of disease mechanisms .

Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies .

Mechanism of Action

The mechanism of action of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized research applications .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1

InChI Key

GUZMBZLNPJWBTA-NPPHLGRCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1N.Cl

Origin of Product

United States

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